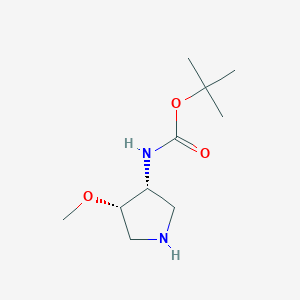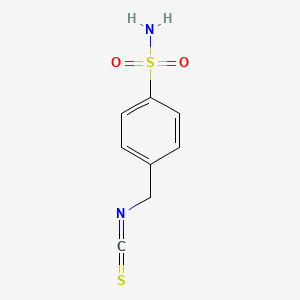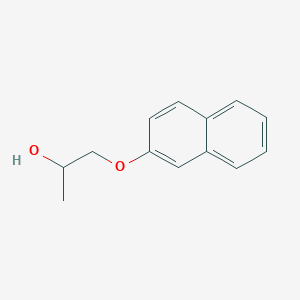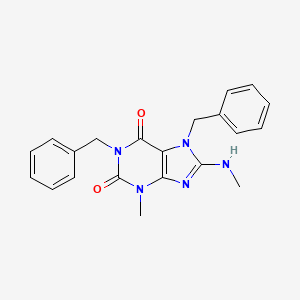
1,7-Dibenzyl-3-methyl-8-(methylamino)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dibenzyl-3-methyl-8-(methylamino)purine-2,6-dione is a synthetic compound that belongs to the class of purine analogues. It is commonly referred to as DMMPD, and it has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
DMMPD exerts its pharmacological effects by inhibiting PDEs and adenosine deaminase. By inhibiting PDEs, DMMPD can increase intracellular levels of cyclic nucleotides, which can lead to a wide range of physiological effects. DMMPD can also increase the levels of adenosine, which has been shown to have anti-inflammatory and immunosuppressive effects.
Biochemical and physiological effects:
DMMPD has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit platelet aggregation, reduce blood pressure, and increase coronary blood flow. DMMPD can also induce vasodilation, which can improve blood flow to various organs. In addition, DMMPD has been shown to have anti-inflammatory and immunosuppressive effects, which make it a potential therapeutic agent for the treatment of various inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMPD has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PDEs and adenosine deaminase, which makes it a valuable tool for studying the role of cyclic nucleotides and adenosine in various physiological processes. DMMPD is also relatively easy to synthesize and has good stability. However, DMMPD has some limitations for use in laboratory experiments. It is a synthetic compound, which means that it may not accurately reflect the properties of endogenous compounds. In addition, DMMPD has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for the study of DMMPD. One potential direction is to investigate the role of DMMPD in the regulation of immune responses. DMMPD has been shown to have immunosuppressive effects, and further studies could elucidate the mechanisms underlying these effects. Another potential direction is to investigate the potential therapeutic applications of DMMPD in various inflammatory and autoimmune diseases. Finally, further studies could investigate the pharmacokinetics and pharmacodynamics of DMMPD in vivo, which would provide valuable information for the development of potential therapeutic agents based on DMMPD.
Métodos De Síntesis
The synthesis of DMMPD involves the reaction of 3-methylxanthine with benzyl chloride in the presence of potassium carbonate. The resulting product is then treated with methylamine to form DMMPD. This synthesis method has been optimized and is widely used in the laboratory.
Aplicaciones Científicas De Investigación
DMMPD has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that play a crucial role in regulating intracellular levels of cyclic nucleotides. DMMPD can also inhibit the activity of adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. These properties make DMMPD a valuable tool for studying the role of cyclic nucleotides and adenosine in various physiological processes.
Propiedades
IUPAC Name |
1,7-dibenzyl-3-methyl-8-(methylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-22-20-23-18-17(25(20)13-15-9-5-3-6-10-15)19(27)26(21(28)24(18)2)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVSITYONDIQMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2359496.png)
![N-[1-(Oxolan-3-YL)pyrazol-4-YL]-2-phenylbutanamide](/img/structure/B2359497.png)

![3-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359499.png)


![1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2359509.png)
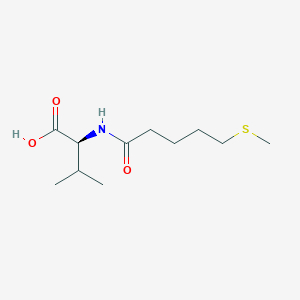
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2359511.png)
